6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide, 0.25 M in THF
Description
6-tert-Butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide is a Grignard reagent featuring a naphthalene core functionalized with a tert-butyldimethylsilyl (TBDMS) ether group at the 6-position. Supplied as a 0.25 M solution in tetrahydrofuran (THF), this compound is utilized in organic synthesis for nucleophilic additions and cross-coupling reactions. The TBDMS group enhances steric bulk and stability, mitigating premature hydrolysis and oxidation common to Grignard reagents . THF is the solvent of choice due to its strong solvation of magnesium, ensuring reagent stability and reactivity .
Properties
IUPAC Name |
magnesium;tert-butyl-dimethyl-(6H-naphthalen-6-id-2-yloxy)silane;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21OSi.BrH.Mg/c1-16(2,3)18(4,5)17-15-11-10-13-8-6-7-9-14(13)12-15;;/h7-12H,1-5H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKKREMOFSDAMB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrMgOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Hydroxyl Group
The hydroxyl group at the 6-position of naphthalen-2-ol is protected using <i>tert</i>-butyldimethylsilyl chloride (TBSCl) under inert conditions. This reaction typically employs imidazole as a base in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to facilitate silylation. The bulky silyl group prevents unwanted side reactions during subsequent bromination and Grignard formation, as unprotected hydroxyl groups would react violently with magnesium metal.
Reaction Conditions :
Bromination at the 2-Position
Bromination of the silyl-protected naphthol is achieved using phosphorus tribromide (PBr<sub>3</sub>) or N-bromosuccinimide (NBS) in the presence of a catalytic acid. The choice of brominating agent depends on scalability and purity requirements. PBr<sub>3</sub> offers higher reactivity but requires careful handling, while NBS provides better regioselectivity.
Optimized Protocol :
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Dissolve 6-<i>tert</i>-butyldimethylsilyloxynaphthalen-2-ol (1 equiv) in anhydrous DCM.
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Add PBr<sub>3</sub> (1.1 equiv) dropwise at 0°C under nitrogen.
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Stir for 4–6 hours at room temperature.
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Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 9:1).
Grignard Reagent Formation: Magnesium Insertion and Solubility Considerations
The conversion of 6-<i>tert</i>-butyldimethylsilyloxynaphthalen-2-yl bromide to its magnesium derivative follows classical Grignard reagent synthesis principles but requires modifications to accommodate the steric bulk of the silyl group and the aromatic system’s electron density.
Reaction Setup and Activation
Materials :
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Magnesium Turnings : Pre-activated by washing with dilute HCl, followed by rinsing with dry THF and ethanol.
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Solvent : Anhydrous THF (distilled over sodium/benzophenone under nitrogen).
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Activator : A catalytic amount of iodine (0.5–1 wt% relative to Mg) to initiate the reaction.
Procedure :
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Charge a flame-dried flask with magnesium turnings (1.2 equiv) and THF (10 mL/g Mg).
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Add iodine and heat gently (~40°C) until the brown color dissipates, indicating Mg activation.
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Add 6-<i>tert</i>-butyldimethylsilyloxynaphthalen-2-yl bromide (1 equiv) dissolved in THF dropwise over 30 minutes.
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Maintain reflux (66°C) for 2–4 hours until the solution turns gray-brown and Mg is fully consumed.
Critical Parameters :
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Concentration : Final THF volume adjusted to achieve 0.25 M Grignard reagent. Excess THF reduces reactivity, while higher concentrations risk Mg salt precipitation.
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Temperature Control : Slow addition and reflux prevent runaway exothermic reactions.
Work-Up, Standardization, and Stability
Post-reaction processing ensures the reagent’s purity and consistency for downstream applications.
Filtration and Titration
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Filtration : The reaction mixture is filtered through a glass frit under nitrogen to remove unreacted Mg and Mg salts.
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Titration : The Grignard reagent’s concentration is determined via quenching with a known excess of benzaldehyde in THF, followed by back-titration with HCl.
Typical Yield : 70–85%, depending on bromide purity and Mg reactivity.
Stability Optimization
The 0.25 M concentration in THF balances solubility and shelf life. Higher concentrations (>0.5 M) promote Schlenk equilibrium shifts, leading to R<sub>2</sub>Mg and MgBr<sub>2</sub> precipitation. Storage at –20°C under argon extends stability to 3–6 months.
Challenges and Mitigation Strategies
Steric Hindrance
The <i>tert</i>-butyldimethylsilyl group impedes Mg insertion. Solutions include:
Chemical Reactions Analysis
Types of Reactions
6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and alkyl halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. THF is the solvent of choice due to its ability to stabilize the Grignard reagent.
Major Products Formed
The major products formed from reactions involving 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide include secondary and tertiary alcohols, depending on the electrophile used. In coupling reactions, complex organic molecules with new carbon-carbon bonds are formed.
Scientific Research Applications
Synthesis of Substituted Aromatic Compounds
2.1 Reaction with Electrophiles
One notable application of 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide is its ability to react with various electrophiles to form substituted aromatic compounds. For instance, it can be used to synthesize substituted fluorenes by reacting with 2-substituted arenesulfonates and dihaloarenes. This reaction is beneficial for producing compounds with specific electronic and steric properties, which can be tailored for various applications in material science and pharmaceuticals.
Case Study: Synthesis of Fluorenes
- Reagents Used : 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide and 2-substituted arenesulfonates.
- Yield : High yields reported in literature.
- Significance : The synthesized fluorenes exhibit enhanced photophysical properties useful in OLED applications.
Formation of Organometallic Complexes
3.1 Metal-Catalyzed Reactions
Another significant application is in the formation of organometallic complexes. The Grignard reagent can serve as a precursor for metal-catalyzed reactions, enhancing the efficiency of various coupling reactions.
Case Study: Pd(OAc)₂-Catalyzed Reactions
- Process : The use of 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide in palladium-catalyzed domino reactions.
- Outcome : Efficient synthesis of complex structures with multiple functional groups.
- Application : These complexes are pivotal in developing new drugs and materials.
Synthesis of Porphyrins and Related Compounds
4.1 Intermediates in Porphyrin Synthesis
The compound is also utilized as an intermediate in the synthesis of porphyrins, which are critical components in various biological systems and materials science.
Case Study: Zinc-Based Porphyrin Synthesis
- Reagents Used : 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide as an intermediate.
- Application : The resulting porphyrins have applications in photodynamic therapy and as catalysts in organic transformations.
Comparative Data Table
| Application | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of Substituted Fluorenes | Nucleophilic substitution | High | Useful in OLED applications |
| Formation of Organometallic Complexes | Metal-catalyzed coupling | Moderate | Key for drug development |
| Synthesis of Porphyrins | Intermediate in porphyrin synthesis | Variable | Applications in therapy and catalysis |
Mechanism of Action
The mechanism of action of 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to form new carbon-carbon bonds efficiently.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key attributes of 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide with structurally related Grignard reagents:
Reactivity and Solvent Effects
- THF Solvent Role : THF is universally preferred for Grignard reagents due to its ability to stabilize magnesium via strong coordination, minimizing byproducts like dimagnesium bromide . For example, ethynyl magnesium bromide yields drop to 7–15% in diethyl ether compared to THF .
- Concentration : The 0.25 M concentration of the target compound balances reactivity and safety, reducing exothermic risks during synthesis. Higher concentrations (e.g., 0.5 M in 6-methoxy-2-naphthyl MgBr ) may accelerate reactions but require stricter temperature control.
Steric and Electronic Effects
- TBDMS vs. Methoxy Groups : The TBDMS group in the target compound provides superior steric shielding compared to the methoxy group in 6-methoxy-2-naphthyl MgBr . This bulkiness can hinder nucleophilic attack at crowded sites, favoring selective reactions. Conversely, methoxy’s electron-donating nature enhances reactivity toward electrophiles.
- Morpholine-Modified Aryl MgBr : The morpholine group in [3-(4-Morpholinylmethyl)phenyl] MgBr introduces nitrogen-based polarity, enabling solubility in polar reaction systems and pharmaceutical applications.
Stability and Handling
All Grignard reagents require anhydrous conditions and inert atmospheres.
Biological Activity
6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide (often abbreviated as TBDMS-naphthyl magnesium bromide) is an organomagnesium compound that has gained attention in organic synthesis and medicinal chemistry. This article focuses on its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula : C16H23BrMgOSi
- Molecular Weight : 361.64 g/mol
- Solvent : Typically prepared as a 0.25 M solution in tetrahydrofuran (THF).
The biological activity of TBDMS-naphthyl magnesium bromide is primarily attributed to its ability to act as a nucleophile in various chemical reactions. The magnesium center facilitates the transfer of the naphthyl group to electrophiles, enabling the formation of complex organic molecules. This reactivity is crucial in synthesizing biologically active compounds, particularly in the following areas:
- Drug Development : The compound can modify existing drugs or synthesize new therapeutic agents.
- Bioconjugation : It is used to attach biomolecules to other chemical entities, enhancing their biological properties.
1. Medicinal Chemistry
TBDMS-naphthyl magnesium bromide has shown promise in the synthesis of various pharmaceutical compounds. Its ability to form carbon-carbon bonds allows for the construction of complex structures that are often found in bioactive molecules.
2. Enzyme Inhibition Studies
Research indicates that TBDMS-naphthyl magnesium bromide can be utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. The compound's reactivity with specific functional groups makes it a valuable tool for probing enzyme mechanisms.
3. Anticancer Research
Case studies have demonstrated that derivatives synthesized using TBDMS-naphthyl magnesium bromide exhibit cytotoxic effects against cancer cell lines. For instance, a study showed that certain naphthalene derivatives displayed significant inhibition of tumor growth in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Drug Development | Synthesis of novel therapeutic agents | |
| Enzyme Inhibition | Targeting metabolic enzymes | |
| Anticancer Activity | Cytotoxic effects on cancer cell lines |
Table 2: Case Studies on Anticancer Activity
Q & A
Q. What is the optimal synthetic route for preparing 6-tert-butyldimethylsilyloxynaphthalen-2-ylmagnesium bromide in THF?
- Methodological Answer : The synthesis typically involves two steps:
Protection of the hydroxyl group : React 6-hydroxynaphthalen-2-ol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole) in anhydrous DMF to form 6-tert-butyldimethylsilyloxynaphthalen-2-ol .
Grignard reagent formation : Treat the protected naphthol derivative with magnesium turnings in THF under inert atmosphere. Bromine or 1,2-dibromoethane is often used to activate magnesium. The reaction requires careful temperature control (0°C to room temperature) and monitoring via gas evolution .
Note: Ensure rigorous exclusion of moisture to prevent reagent decomposition.
Q. How should this Grignard reagent be handled to maintain stability during experiments?
- Methodological Answer :
- Storage : Store the 0.25 M THF solution under inert gas (argon/nitrogen) at –20°C to prevent THF peroxidation and reagent degradation .
- Handling : Use flame-dried glassware and syringes. Pre-cool reaction vessels to 0°C before reagent transfer. Quench excess reagent with saturated NH₄Cl or methanol post-reaction .
- Safety : Avoid exposure to air/moisture (risk of violent decomposition) and wear appropriate PPE (gloves, face shield) due to flammability and corrosivity .
Q. What solvent effects should be considered when using this reagent in cross-coupling reactions?
- Methodological Answer : THF is preferred due to its ability to stabilize Grignard reagents via coordination to magnesium. However:
- Polarity : THF’s moderate polarity facilitates nucleophilic attack but may limit solubility in non-polar systems.
- Temperature : Reactions are typically conducted at 0–25°C; higher temperatures risk THF decomposition or side reactions (e.g., β-hydride elimination).
- Alternatives : 2-MeTHF () offers better thermal stability but may require adjusted stoichiometry .
Q. How can the concentration of the Grignard reagent be validated experimentally?
- Methodological Answer :
- Quenching Titration : Add a known volume of reagent to excess standardized HCl, then back-titrate with NaOH to determine active magnesium content .
- NMR Analysis : Use ¹H NMR (CDCl₃) to quantify unreacted starting material or byproducts. For example, residual naphthol (δ ~5.5 ppm) indicates incomplete protection .
Advanced Research Questions
Q. What mechanistic pathways dominate in reactions involving this bulky Grignard reagent?
- Methodological Answer : The tert-butyldimethylsilyl (TBS) group introduces steric hindrance, altering reactivity:
- Nucleophilic Addition : The naphthalen-2-yl group attacks electrophilic centers (e.g., carbonyl carbons) but may exhibit slower kinetics compared to less hindered analogs.
- Cross-Coupling : In Kumada couplings, steric effects can favor aryl-aryl bond formation over competing β-hydride elimination. Use Pd(dba)₂ or Ni(dppf)Cl₂ catalysts to enhance selectivity .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition-state geometries and optimize ligand-metal interactions .
Q. How should researchers address contradictions in yield data when using this reagent with different electrophiles?
- Methodological Answer : Contradictions often arise from:
- Electrophile Sensitivity : Sterically hindered ketones (e.g., adamantyl derivatives) may give lower yields due to poor accessibility. Confirm via competitive experiments with simple aldehydes .
- Side Reactions : Trace moisture or oxygen can deactivate the reagent. Use Karl Fischer titration to rule out moisture contamination .
- Documentation : Report reaction conditions (temperature, solvent batch, catalyst loading) comprehensively to enable reproducibility .
Q. What strategies optimize reaction yields for sterically demanding substrates?
- Methodological Answer :
- Catalyst Screening : Test bulky ligands (e.g., SPhos, XPhos) to enhance metal center accessibility .
- Microwave Assistance : Use controlled microwave heating (80–120°C, 30 min) to overcome kinetic barriers without degrading THF .
- Additives : Add catalytic LiCl (10 mol%) to stabilize intermediates and reduce aggregation .
Q. How does the TBS-protected hydroxyl group influence compatibility with other functional groups?
- Methodological Answer :
- Acid/Base Sensitivity : The TBS group is stable under basic conditions but cleaved by TBAF or HF-pyridine. Avoid protic acids (e.g., H₂SO₄) in downstream steps .
- Cross-Reactivity : The ether linkage is inert toward Grignard reagents but may interfere with Lewis acids (e.g., AlCl₃). Validate via control experiments with unprotected analogs .
Q. What advanced characterization techniques resolve ambiguities in product structure after Grignard reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
